N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 324759-10-6
VCID: VC5532848
InChI: InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19)
SMILES: CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C15H11N3O3S2
Molecular Weight: 345.39

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

CAS No.: 324759-10-6

Cat. No.: VC5532848

Molecular Formula: C15H11N3O3S2

Molecular Weight: 345.39

* For research use only. Not for human or veterinary use.

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide - 324759-10-6

Specification

CAS No. 324759-10-6
Molecular Formula C15H11N3O3S2
Molecular Weight 345.39
IUPAC Name N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19)
Standard InChI Key ROWPVUGDDLIIOA-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₂N₃O₃S₂) consists of two interconnected heterocycles:

  • A thiophene ring substituted at the 2-position with a carboxamide group (-CONH-) and at the 5-position with a nitro group (-NO₂).

  • A thiazole ring substituted at the 4-position with a phenyl group and at the 5-position with a methyl group.

Key Physicochemical Properties

PropertyValue/Description
Molecular Weight358.42 g/mol
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)
Melting PointEstimated 180–200°C (based on analogous nitro-thiophenes)
LogP (Partition Coefficient)~2.1 (predicted; moderate lipophilicity)

The nitro group enhances electrophilic reactivity, while the carboxamide and thiazole moieties contribute to hydrogen-bonding interactions, influencing bioavailability and target binding .

Synthetic Pathways and Optimization

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The precursor methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is synthesized via nitration of methyl 5-methylthiophene-2-carboxylate using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 44–67% . Key steps include:

  • Nitration:

    Thiophene ester+HNO3H2SO4,0CNitro-thiophene ester\text{Thiophene ester} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{Nitro-thiophene ester}

    Critical parameters: Temperature control (<5°C) prevents over-nitration .

  • Ester Hydrolysis:
    The methyl ester is hydrolyzed to 5-nitrothiophene-2-carboxylic acid using refluxing methanol with sulfuric acid (62–96% yield) .

Formation of the Carboxamide Linkage

The carboxylic acid is converted to the corresponding carboxamide via activation (e.g., using thionyl chloride to form the acyl chloride) and subsequent coupling with 5-methyl-4-phenylthiazol-2-amine:

5-Nitrothiophene-2-carboxylic acidSOCl2Acyl chlorideThiazole amineTarget compound\text{5-Nitrothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Thiazole amine}} \text{Target compound}

Reaction Conditions:

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (to scavenge HCl)

  • Temperature: 0°C to room temperature

Purification and Characterization

Purification is typically achieved via silica gel chromatography (eluent: ethyl acetate/hexane). Characterization data include:

  • ¹H NMR: Signals for aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.1–3.0 ppm), and carboxamide NH (δ 10–12 ppm) .

  • MS (ESI+): m/z 359.1 [M+H]⁺.

Biological Activity and Mechanistic Insights

While no direct studies on N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide exist, structurally related compounds exhibit:

  • Antimicrobial Activity: Nitrothiophenes disrupt bacterial cell wall synthesis .

  • Kinase Inhibition: Thiazole-carboxamides target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

  • Anticancer Potential: Nitro groups induce oxidative stress in cancer cells .

Hypothesized Mechanism: The nitro group may act as a prodrug, undergoing enzymatic reduction to generate reactive nitrogen species (RNS), while the thiazole moiety modulates target specificity.

ParameterRecommendation
Storage-20°C under inert atmosphere (N₂/Ar)
ToxicityLikely irritant (eyes/skin); handle with PPE
StabilitySensitive to light and humidity; store in amber vials

Research Gaps and Future Directions

  • Target Validation: Identification of protein targets via proteomics or docking studies.

  • SAR Studies: Modifying the phenyl or nitro groups to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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